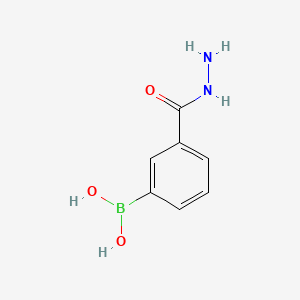
3-Boronobenzohydrazide
Descripción general
Descripción
3-Boronobenzohydrazide is a boron-containing compound with the molecular formula C7H9BN2O3 . It has an average mass of 179.969 Da and a mono-isotopic mass of 180.070618 Da . The compound is also known by other names such as [3-(Hydrazinocarbonyl)phenyl]boronic acid .
Molecular Structure Analysis
The molecular structure of 3-Boronobenzohydrazide consists of a boron-nitrogen bond, which contributes to its increased stability and reactivity . The InChI code for the compound is1S/C7H9BN2O3/c9-10-7(11)5-2-1-3-6(4-5)8(12)13/h1-4,12-13H,9H2,(H,10,11) . Physical And Chemical Properties Analysis
3-Boronobenzohydrazide is a white solid with a density of 1.4±0.1 g/cm3 . It has a molar refractivity of 45.3±0.4 cm3, and a polar surface area of 96 Å2 . The compound is soluble in polar solvents such as water, ethanol, and acetonitrile but insoluble in nonpolar solvents such as hexane and benzene.Aplicaciones Científicas De Investigación
Biomedical Applications
- Boron-containing polymers, including those with boronic acid, are valuable in biomedical applications such as treating HIV, obesity, diabetes, and cancer. Their unique reactivity and responsive nature make them useful in material development for these purposes (Cambre & Sumerlin, 2011).
Fluorescent Chemosensors
- Boronic acid interacts with cis-1,2- or 1,3-diol to form rings, which can be used in fluorescent sensors for detecting carbohydrates and bioactive substances, crucial for disease prevention, diagnosis, and treatment (Huang et al., 2012).
Optoelectronic Applications
- Three-coordinate boron compounds exhibit interesting optical properties, including two-photon-excited fluorescence and fluoride ion sensing, and can serve as layers in organic light-emitting diodes (OLEDs) (Entwistle & Marder, 2004).
Boron in Drug Discovery
- Carboranes, containing boron, are unique pharmacophores in biologically active compounds, demonstrating the versatility of boron in medicinal chemistry (Issa et al., 2011).
Lithiation-Borylation Methodology
- Boronic esters, through lithiation-borylation, are used in the synthesis of complex molecules with control of their 3-D shape, important in medicine and materials science (Leonori & Aggarwal, 2014).
Target Engagement in Biology
- Boron's ability to coordinate with oxygen and nitrogen makes it effective for engaging nucleophilic residues in disease-associated proteins, leading to new therapeutics (Diaz & Yudin, 2017).
Boron Neutron Capture Therapy
- Boron compounds are used in boron neutron capture therapy (BNCT) for cancer treatment, due to their selective tumor targeting and ability to deliver therapeutic radiation doses with minimal normal tissue toxicity (Barth et al., 2005).
Sensing and Other Applications
- Boronic acids are used in various sensing applications, biological labelling, protein manipulation and modification, separation, and development of therapeutics (Lacina et al., 2014).
Propiedades
IUPAC Name |
[3-(hydrazinecarbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BN2O3/c9-10-7(11)5-2-1-3-6(4-5)8(12)13/h1-4,12-13H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQNSAXAGLKZBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NN)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657177 | |
| Record name | [3-(Hydrazinecarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Boronobenzohydrazide | |
CAS RN |
913835-79-7 | |
| Record name | Benzoic acid, 3-borono-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Hydrazinecarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



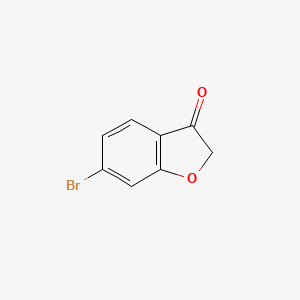
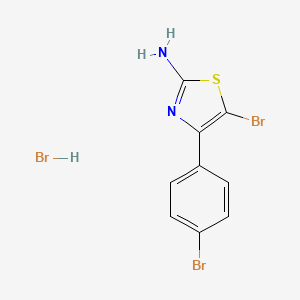

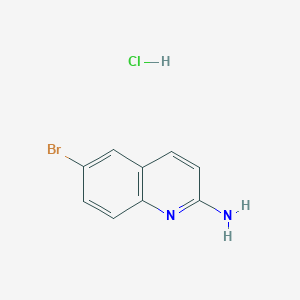

![8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519711.png)
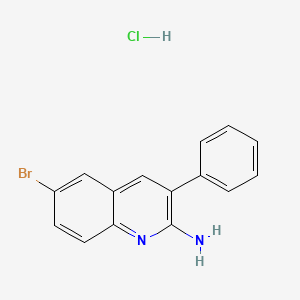
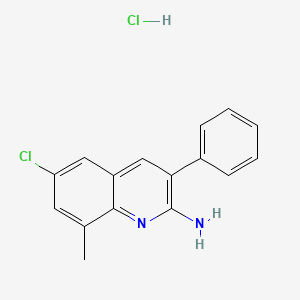
![N-[1-(4-Bromophenyl)ethyl]methanesulfonamide](/img/structure/B1519714.png)
![2-amino-8,10-dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B1519715.png)
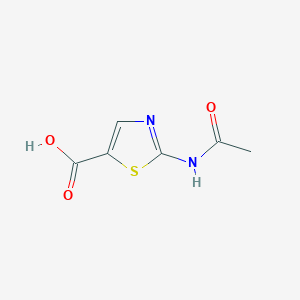

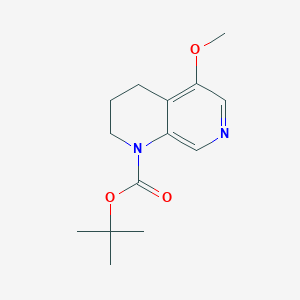
![5-Bromo-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1519723.png)